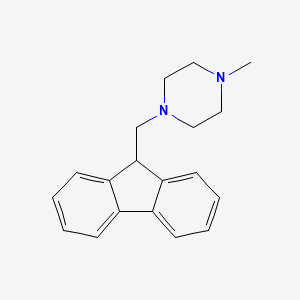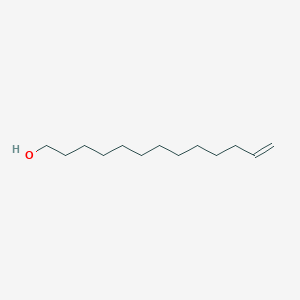
Tridec-12-en-1-ol
Übersicht
Beschreibung
Tridec-12-en-1-ol is a useful research compound. Its molecular formula is C13H26O and its molecular weight is 198.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tridec-12-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridec-12-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Insect Pheromones and Analog Synthesis
Tridec-12-en-1-ol has been studied in the context of synthesizing insect pheromones and their analogs. For example, it was utilized in the synthesis of tridec-4E-en-1-yl acetate, a sex pheromone of the tomato pinworm, Keiferia lysopersicella (Odinokov, Vakhidov, & Shakhmaev, 1995).
Polymer Chemistry
In polymer chemistry, tridec-12-en-1-ol has been a key component in the synthesis of novel α,ω-dienes like 2-(undec-10-en-1-yl)tridec-12-en-1-yl acrylate. This compound underwent various chemical reactions, such as thiol-Michael coupling and oxidative protection, leading to the creation of functional and symmetrical ADMET-active monomers (Hensbergen et al., 2014).
Thermal Isomerizations Studies
The compound has also been a subject in studies of thermal isomerizations, such as the research on cis,anti,cis-tricyclo[7.4.0.0(2,8)]tridec-10-ene. This study provided insights into the thermal rearrangements and epimerization processes at high temperatures (Leber et al., 2012).
Click Chemistry in Drug Discovery
While not directly involving tridec-12-en-1-ol, its related compounds have been referenced in the broader context of click chemistry, which is a modular approach using reliable chemical transformations and is increasingly applied in drug discovery (Kolb & Sharpless, 2003).
Synthesis and Anti-inflammatory Activity
There's research on the synthesis of compounds like 13-thiabicyclo[8.2.1]tridec-5-ene, which showed potential anti-inflammatory activity. These studies are significant for understanding the chemical synthesis and potential applications of tridec-12-en-1-ol derivatives (Tolstikov et al., 1995).
Eigenschaften
IUPAC Name |
tridec-12-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,14H,1,3-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSVLRIDVGJNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridec-12-en-1-ol | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

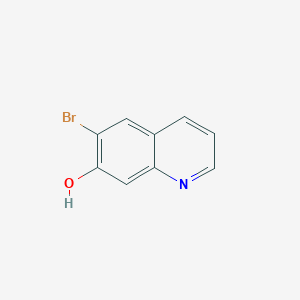
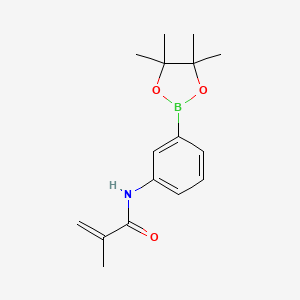
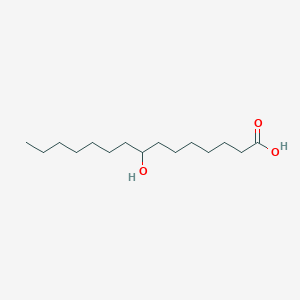
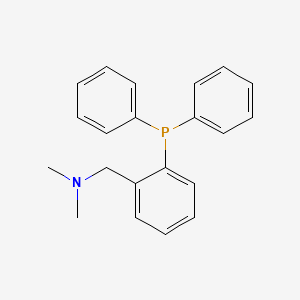
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8223145.png)
![Benz[g]indolo[2,3-b]carbazole, 7,9-dihydro-7-phenyl](/img/structure/B8223158.png)
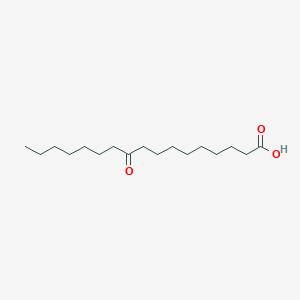
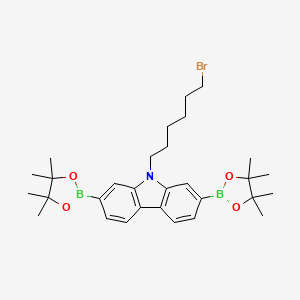
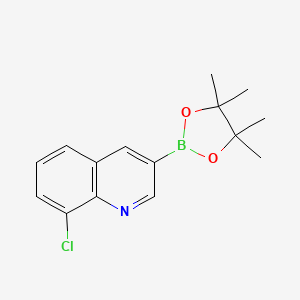
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8223198.png)
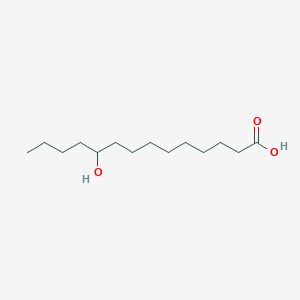
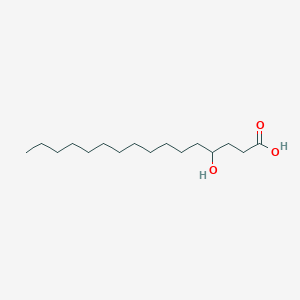
![2,5,8-Tribromobenzo[1,2-b:3,4-b':5,6-b'']trithiophene](/img/structure/B8223208.png)
